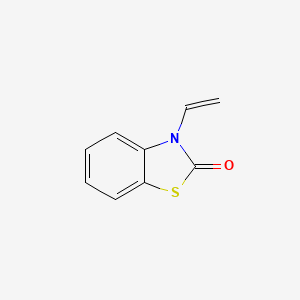
3-Vinylbenzothiazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Vinylbenzothiazol-2-one is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Vinylbenzothiazol-2-one typically involves the reaction of benzothiazole-2-thione with acetylene in the presence of potassium hydroxide or cadmium acetate. This reaction yields this compound as a major product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Vinylbenzothiazol-2-one undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various substituted benzothiazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated benzothiazole derivatives.
Substitution: Various substituted benzothiazoles depending on the reagents used.
Scientific Research Applications
3-Vinylbenzothiazol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of materials with specific properties, such as fluorescence and electroluminescence
Mechanism of Action
The mechanism of action of 3-Vinylbenzothiazol-2-one involves its interaction with various molecular targets. The vinyl group allows it to form covalent bonds with nucleophilic sites in biological molecules, leading to its biological effects. The benzothiazole ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
2-Arylbenzothiazoles: Known for their diverse biological activities and used in medicinal chemistry.
Benzothiazole-2-thione: A precursor in the synthesis of 3-Vinylbenzothiazol-2-one.
Benzothiazole-2-one: Another related compound with similar reactivity and applications.
Uniqueness: this compound is unique due to the presence of the vinyl group, which enhances its reactivity and potential applications. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
93549-69-0 |
|---|---|
Molecular Formula |
C9H7NOS |
Molecular Weight |
177.22 g/mol |
IUPAC Name |
3-ethenyl-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C9H7NOS/c1-2-10-7-5-3-4-6-8(7)12-9(10)11/h2-6H,1H2 |
InChI Key |
CGAHUXITVATYCF-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C2=CC=CC=C2SC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















